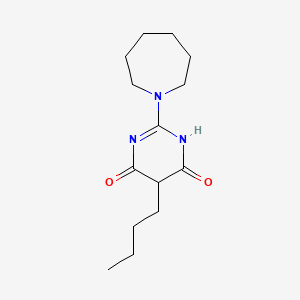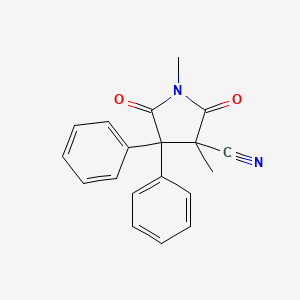
Heptan-4-ylsulfamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptan-4-ylsulfamyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptan-4-ylsulfamyl chloride can be synthesized through the reaction of heptan-4-amine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Heptan-4-amine+Chlorosulfonic acid→Heptan-4-ylsulfamyl chloride+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where heptan-4-amine and chlorosulfonic acid are mixed under controlled temperatures and pressures. The reaction mixture is then purified to isolate the this compound.
Chemical Reactions Analysis
Types of Reactions: Heptan-4-ylsulfamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form heptan-4-ylsulfonic acid and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions and mild heating.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Hydrolysis Products: Heptan-4-ylsulfonic acid and hydrogen chloride.
Scientific Research Applications
Heptan-4-ylsulfamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptan-4-ylsulfamyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The sulfonyl chloride group is highly reactive, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Comparison: Heptan-4-ylsulfamyl chloride is unique due to its heptane backbone, which imparts different physical and chemical properties compared to other sulfonyl chlorides. For example, methanesulfonyl chloride has a simpler structure and different reactivity, while benzenesulfonyl chloride has an aromatic ring that influences its chemical behavior.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties make it valuable for research and industrial purposes, and its reactivity allows for a wide range of chemical transformations.
Properties
CAS No. |
61517-53-1 |
|---|---|
Molecular Formula |
C7H16ClNO2S |
Molecular Weight |
213.73 g/mol |
IUPAC Name |
N-heptan-4-ylsulfamoyl chloride |
InChI |
InChI=1S/C7H16ClNO2S/c1-3-5-7(6-4-2)9-12(8,10)11/h7,9H,3-6H2,1-2H3 |
InChI Key |
AOUNPNMLKBMKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


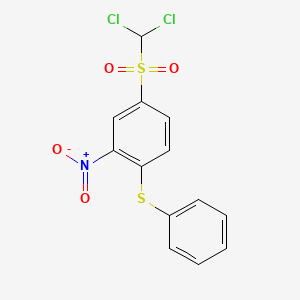
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
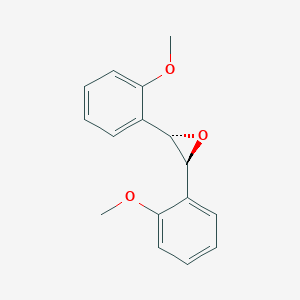
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
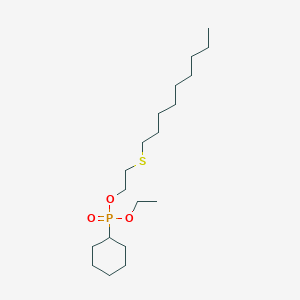
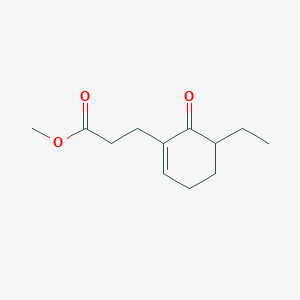
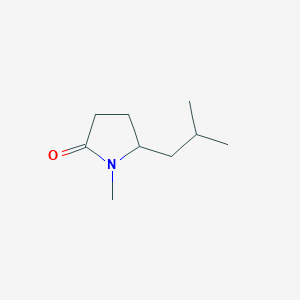
![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)

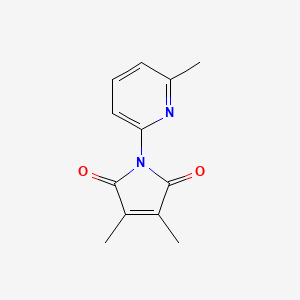

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
